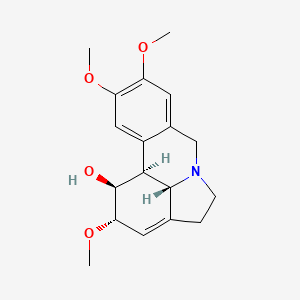![molecular formula C20H13N5O2S B2436068 3-[(3-硝基-2-吡啶基)硫代]-5,6-二苯基-1,2,4-三嗪 CAS No. 866050-50-2](/img/structure/B2436068.png)
3-[(3-硝基-2-吡啶基)硫代]-5,6-二苯基-1,2,4-三嗪
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(3-Nitro-2-pyridinyl)sulfanyl]-5,6-diphenyl-1,2,4-triazine is a complex organic compound characterized by its unique structure, which includes a triazine ring substituted with nitro-pyridinyl and diphenyl groups
科学研究应用
Chemistry
In chemistry, 3-[(3-Nitro-2-pyridinyl)sulfanyl]-5,6-diphenyl-1,2,4-triazine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The nitro-pyridinyl group is known for its bioactivity, and the triazine ring is a common scaffold in drug design. This compound could be explored for its antimicrobial, anticancer, or anti-inflammatory properties.
Industry
In industry, this compound may be used in the development of advanced materials, such as polymers or coatings, due to its stability and functional group versatility. It could also be used in the synthesis of dyes or pigments.
作用机制
Mode of Action
Without specific knowledge of the compound’s primary targets, it’s challenging to describe its mode of action. The presence of a 3-nitro-2-pyridinylsulfanyl group suggests that it may act as a protecting-activating group for cysteine, particularly in the synthesis of cyclic and unsymmetrical disulfides .
Biochemical Pathways
Given its potential role in cysteine protection and activation, it may influence pathways involving cysteine residues and disulfide bond formation .
Pharmacokinetics
Its solubility in dichloromethane suggests it may have some degree of lipophilicity, which could influence its absorption and distribution .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Nitro-2-pyridinyl)sulfanyl]-5,6-diphenyl-1,2,4-triazine typically involves multiple steps:
Formation of the Triazine Core: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives with nitriles or amidines under acidic or basic conditions.
Introduction of the Nitro-Pyridinyl Group: The nitro-pyridinyl group can be introduced via nucleophilic substitution reactions, where a suitable pyridine derivative is reacted with a nitro group donor.
Attachment of the Diphenyl Groups: The diphenyl groups are usually introduced through Friedel-Crafts alkylation or acylation reactions, using benzene or substituted benzenes in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
化学反应分析
Types of Reactions
Oxidation: The nitro group in the compound can undergo further oxidation to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The pyridinyl and phenyl groups can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Halogenating agents like chlorine or bromine, and nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of nitroso derivatives or other oxidized forms.
Reduction: Formation of amino derivatives.
Substitution: Various substituted pyridinyl or phenyl derivatives depending on the substituents introduced.
相似化合物的比较
Similar Compounds
3-Nitro-2-pyridinesulfenyl chloride: Used as a protecting group in peptide synthesis.
5,6-Diphenyl-1,2,4-triazine: A simpler analog without the nitro-pyridinyl group.
2,4,6-Tris(phenyl)-1,3,5-triazine: Another triazine derivative with different substitution patterns.
Uniqueness
3-[(3-Nitro-2-pyridinyl)sulfanyl]-5,6-diphenyl-1,2,4-triazine is unique due to the combination of its nitro-pyridinyl and diphenyl groups on a triazine scaffold. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
3-(3-nitropyridin-2-yl)sulfanyl-5,6-diphenyl-1,2,4-triazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N5O2S/c26-25(27)16-12-7-13-21-19(16)28-20-22-17(14-8-3-1-4-9-14)18(23-24-20)15-10-5-2-6-11-15/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWNJAGVIXDXVNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=NC(=N2)SC3=C(C=CC=N3)[N+](=O)[O-])C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide](/img/structure/B2435985.png)
![2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]thieno[3,2-b]thiophene-5-carboxylic acid](/img/structure/B2435987.png)
![2-(2-Chloro-6-fluorophenyl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2435988.png)
![8-(2-hydroxyethyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2435989.png)
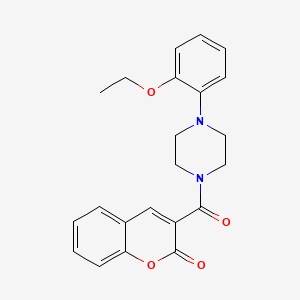
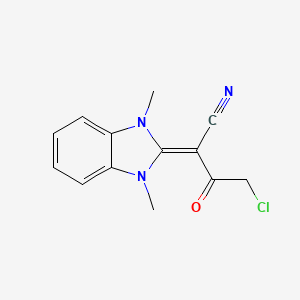
![3-{4,6-Dimethyl-3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,3,5,8,10,12-hexaen-5-yl}propanoic acid](/img/structure/B2435994.png)
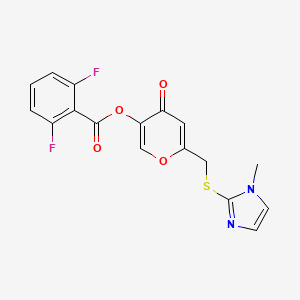
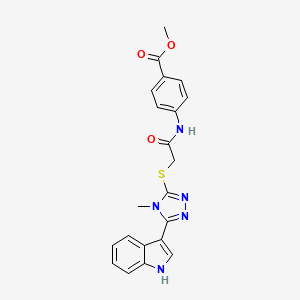

![ethyl 2-(2-{[5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2435999.png)
![2-(2-Chloropropanoyl)-6-phenyl-2-azaspiro[3.3]heptane-6-carbonitrile](/img/structure/B2436002.png)
